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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant
interest as a potential therapeutic target for a range of pathologies, including inflammatory
bowel disease, metabolic disorders, cardiovascular diseases, and pain.[1][2][3] Initially
discovered in 1998, the lack of well-characterized endogenous ligands and pharmacological
tools has historically hampered the elucidation of its precise physiological roles.[1][2] However,
recent advancements have led to the identification of several synthetic agonists and
antagonists, paving the way for detailed structure-activity relationship (SAR) studies.[1][4] This
technical guide provides an in-depth overview of the core SAR of GPR35 modulators, detailed
experimental protocols for key assays, and visual representations of associated signaling
pathways and experimental workflows.

GPR35 is known to couple to multiple G protein families, primarily Gai/o and Gal2/13, and can
also signal through B-arrestin recruitment.[5][6][7] This pleiotropic signaling adds a layer of
complexity to drug discovery efforts, necessitating a thorough understanding of how structural
modifications influence not only potency but also signaling bias.

Core Signaling Pathways of GPR35

Upon activation by an agonist, GPR35 can initiate several downstream signaling cascades.
The primary pathways include Gai/o-mediated inhibition of adenylyl cyclase, Gal2/13-mediated
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activation of RhoA, and G protein-independent signaling via -arrestin recruitment.[5][7][8]
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Figure 1: GPR35 Signaling Pathways

GPR35 Modulator Structure-Activity Relationships

The development of GPR35 modulators has led to the identification of several chemical
scaffolds with distinct SAR.

Agonists

A variety of synthetic agonists for GPR35 have been identified, with zaprinast and pamoic acid
being among the earliest and most well-characterized.[1][2]
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1. Zaprinast and Analogs: Zaprinast, a known phosphodiesterase inhibitor, was one of the first
synthetic agonists identified for GPR35.[1][2] Its potency is moderate and shows some species-
dependent variation.[4] SAR studies have explored modifications to the purine core and the
phenyl ring.

2. Pamoic Acid and Diacid Analogs: Pamoic acid is a potent GPR35 agonist.[9] The diacidic
nature of this class of compounds appears to be a key feature for activity. Other anti-allergy
agents with symmetric diacid structures, such as lodoxamide, also exhibit GPR35 agonism.[8]
[10]

3. Chromen-4-one Derivatives: A series of 8-benzamidochromen-4-one-2-carboxylic acids have
been developed as potent and selective GPR35 agonists.[11]

Compound/Ser .

. EC50 (n\) Assay Type Species Reference

ies

) [B-arrestin, Ca2+ Human, Rat,

Zaprinast ~1,000 - 10,000 o [1][4]
mobilization Mouse

Pamoic Acid 79 [3-arrestin Human [9]

Lodoxamide Potent Agonist [B-arrestin Human, Rat [4][10]

GPR35 agonist1 5.8 Not Specified Not Specified 9]

) 26 (B-arrestin), B-arrestin, Ca2+ N
GPR35 agonist 2 o Not Specified [9]
3.2 (Caz2+) mobilization
Antagonists

The discovery of selective GPR35 antagonists has been crucial for target validation and
studying the physiological roles of the receptor.

1. Thiazolidinone Derivatives (ML-145): ML-145 (2-hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-
phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid)
is a high-affinity antagonist for human GPR35, but it shows significantly lower affinity for rodent
orthologs.[4][8]
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2. Pyrazole Derivatives (CID2745687 and ML-194): CID2745687 (methyl-5-[(tert-
butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate) is a
well-characterized competitive antagonist of GPR35 with a Ki in the nanomolar range for the
human receptor.[8] ML-194 represents a related but distinct chemical scaffold.[4][12]

Compound/Ser . .
. Ki (nM) Assay Type Species Reference
ies
CID2745687 10-20 Not Specified Human [8]
ML-145 High Affinity Not Specified Human [41[8]
ML-194 160 (IC50) [B-arrestin Human [12]
Potent -
CiD1231538 ] Not Specified Human 9]
Antagonist

Experimental Protocols

Accurate and reproducible in vitro assays are fundamental to SAR studies. The following are
detailed protocols for key assays used in the characterization of GPR35 modulators.

B-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay measures the interaction between GPR35 and B-arrestin upon agonist stimulation
using enzyme fragment complementation (EFC).[5][6]
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B-Arrestin Recruitment Assay Workflow

1. Plate Cells
(e.g., PathHunter® CHO-K1 GPR35 B-Arrestin cells)

:

2. Incubate Overnight
(37°C, 5% CO2)

:

3. Add Compounds
(Agonists/Antagonists)

:

4. Incubate
(e.g., 90 minutes at 37°C)

:

5. Add Detection Reagents

:

6. Incubate at Room Temperature
(60 minutes, in the dark)

:

7. Read Chemiluminescent Signal
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Calcium Mobilization Assay Workflow

1. Plate Cells
(e.g., CHO-Gaql6-GPR35)

:

2. Incubate Overnight

:

3. Load Cells with Calcium-Sensitive Dye

:

4. Incubate

:

5. Add Compounds and Immediately Read Fluorescence
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Radioligand Binding Assay Workflow

1. Prepare Cell Membranes
(from cells expressing GPR35)

'

2. Incubate Membranes, Radioligand, and Test Compound

'

3. Separate Bound and Free Radioligand
(via rapid filtration)

'

4. Wash Filters

'

5. Measure Radioactivity on Filters

'

6. Data Analysis
(to determine IC50 and Ki)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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